propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
CAS No.:
Cat. No.: VC15761265
Molecular Formula: C9H14F3N3
Molecular Weight: 221.22 g/mol
* For research use only. Not for human or veterinary use.
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine -](/images/structure/VC15761265.png)
Specification
Molecular Formula | C9H14F3N3 |
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Molecular Weight | 221.22 g/mol |
IUPAC Name | N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
Standard InChI | InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3 |
Standard InChI Key | ATDDZCCKZFYHEI-UHFFFAOYSA-N |
Canonical SMILES | CCCNCC1=CC=NN1CC(F)(F)F |
Introduction
Chemical Identification and Structural Features
Systematic Nomenclature and Molecular Composition
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS: 1856027-21-8) is an amine-substituted pyrazole derivative. Its IUPAC name derives from the parent pyrazole ring, which is substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 5-position with a methyl-propylamine side chain . The molecular structure integrates three distinct functional groups:
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A pyrazole core (five-membered ring with two adjacent nitrogen atoms)
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A 2,2,2-trifluoroethyl group () at N1
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A propylaminomethyl group () at C5
The trifluoroethyl group introduces strong electron-withdrawing effects, while the propylamine side chain contributes basicity and potential hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molar Mass | 257.69 g/mol |
CAS Registry Number | 1856027-21-8 |
Synthetic Approaches and Reaction Pathways
Optimization Challenges
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Fluorine Stability: The trifluoroethyl group may decompose under strong acidic or basic conditions, necessitating pH-controlled environments .
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Regioselectivity: Ensuring proper substitution at the pyrazole 5-position requires careful catalyst selection, as demonstrated in related N-alkylpyrazole syntheses.
Physicochemical Properties and Stability
Predicted Properties
Although experimental data (e.g., melting point, solubility) are unavailable, computational models suggest:
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Lipophilicity: The trifluoroethyl group increases hydrophobicity (), enhancing membrane permeability .
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Basicity: The secondary amine () facilitates protonation under physiological conditions.
Spectroscopic Characteristics
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